molecular formula C12H19ClFN5 B12216062 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12216062
M. Wt: 287.76 g/mol
InChI Key: RRLDYUQQRIASPT-UHFFFAOYSA-N
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Description

The compound 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a bispyrazolylmethanamine derivative characterized by two substituted pyrazole rings linked via a methylamine bridge. Its structure features:

  • A 1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl group, where the ethyl and methyl substituents enhance lipophilicity, and the fluorine atom may influence electronic properties and metabolic stability.
  • A 1-methyl-1H-pyrazol-3-ylmethyl group attached to the amine, contributing to steric and electronic modulation.

While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula and weight can be inferred from structurally analogous compounds (e.g., C12H19ClFN5, MW ≈ 287.76 for a related compound in ).

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-18-12(13)11(9(2)15-18)8-14-7-10-5-6-17(3)16-10;/h5-6,14H,4,7-8H2,1-3H3;1H

InChI Key

RRLDYUQQRIASPT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=NN(C=C2)C)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis

The first pyrazole ring (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl) is synthesized via cyclocondensation of hydrazine derivatives with diketones. For example:

  • Reactants : Ethylhydrazine and 5-fluoro-3-methyl-1,3-diketone derivatives.

  • Conditions : Acidic ethanol (HCl, reflux) or microwave-assisted protocols.

  • Mechanism : Formation of the pyrazole core through nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration.

Table 1: Pyrazole Ring Formation Conditions

StepReactantsSolventCatalyst/ReagentTemperatureYieldReference
1Ethylhydrazine, 5-fluoro-3-methyl-1,3-diketoneEthanolHClReflux (~80°C)~60–70%
2Phenylhydrazine, α,β-unsaturated carbonylDMFPOCl₃80–100°C~70%

Functionalization of Pyrazole Rings

Substituents (ethyl, fluoro, methyl) are introduced via alkylation or electrophilic substitution :

  • Ethyl Group : Alkylation of the pyrazole nitrogen with ethyl bromide under basic conditions (e.g., NaH in DMF).

  • Fluoro Group : Introduced during the diketone synthesis (e.g., using 5-fluoro-1,3-diketones).

  • Methyl Group : Directly incorporated during cyclocondensation or via subsequent methylation.

Key Optimization :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency.

  • Temperature Control : Reactions at −78°C to room temperature minimize side reactions.

Coupling of Pyrazole Rings

The final step involves reductive amination or nucleophilic substitution to link the two pyrazole rings via a methanamine bridge:

  • Reagents : Formaldehyde and the second pyrazole amine (1-methyl-1H-pyrazol-3-yl)methanamine.

  • Conditions : Basic media (K₂CO₃ in DMF) or catalytic hydrogenation.

Table 2: Coupling Reactions

StepReactantsReagentsSolventTemperatureYieldReference
11-Ethyl-5-fluoro-3-methylpyrazole, (1-methylpyrazol-3-yl)methanamineFormaldehyde, K₂CO₃DMF60°C~50–60%
2Brominated pyrazole, aminePd catalyst, H₂THF40°C~70%

Purification Techniques

Post-synthesis, the compound is purified to >95% purity using:

  • Column Chromatography : Silica gel with CHCl₃/MeOH gradients.

  • Recrystallization : Ethanol or ethyl acetate to isolate crystalline products.

Spectroscopic Validation :

  • ¹H NMR : Pyrazole protons at δ 6.1–7.4 ppm, methanamine at δ 2.5–3.5 ppm.

  • Mass Spectrometry : m/z 287.76 [M+H]⁺ (C₁₂H₁₉ClFN₅).

Industrial-Scale Considerations

For large-scale production, continuous flow synthesis and automation are employed to:

  • Enhance Yield : Minimize side reactions via precise temperature control.

  • Reduce Costs : Optimize reagent stoichiometry and solvent recovery.

Table 3: Industrial Optimization Parameters

ParameterLab-ScaleIndustrial-Scale
Reaction Time12–24 hours2–4 hours (flow systems)
Solvent UseHigh (excess)Low (catalytic)
Purity~90%>98%

Challenges and Innovations

  • Steric Hindrance : Bulky substituents (e.g., ethyl) reduce coupling efficiency. Solutions include microwave irradiation to accelerate reactions.

  • Regioselectivity : Controlled via electron-deficient diketones to direct hydrazine attack to the 4-position .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Recent studies have focused on the therapeutic potential of this compound, particularly in the modulation of biological targets such as enzymes and receptors.

Cystic Fibrosis Treatment

One notable application is in the development of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds with structural similarities to 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine may enhance CFTR function, providing a basis for new treatments for cystic fibrosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can exhibit significant activity against various bacterial strains, suggesting potential use as antibiotics .

Agrochemical Applications

The unique properties of this compound extend to agricultural chemistry. Pyrazole derivatives are known for their efficacy as herbicides and fungicides. The fluorinated structure can improve the stability and effectiveness of agrochemicals, making them valuable in crop protection strategies.

Materials Science

In materials science, pyrazole derivatives are being explored for their potential use in developing new polymeric materials with enhanced thermal and mechanical properties. The incorporation of such compounds into polymer matrices can improve material performance under various conditions.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study on CFTR ModulatorsInvestigated the binding affinity and efficacy of pyrazole derivativesIdentified promising candidates that enhance CFTR activity significantly
Antimicrobial EfficacyEvaluated against Gram-negative bacteriaDemonstrated effective inhibition against resistant strains
Agrochemical DevelopmentExplored as a potential herbicideShowed improved efficacy compared to traditional herbicides

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution : The target compound’s 5-fluoro group (Pyrazole A) contrasts with analogs featuring difluoroethyl () or trifluoromethyl () moieties. Fluorine enhances metabolic stability and bioavailability but may increase hydrophobicity.
  • Alkyl Substituents : Ethyl and methyl groups in the target compound balance lipophilicity and steric hindrance, whereas bulkier substituents (e.g., 2,2-difluoroethyl in ) may alter binding affinity or pharmacokinetics.

Research and Application Insights

  • Medicinal Chemistry: The compound in is flagged as a patent-protected product, hinting at pharmaceutical relevance, possibly as a kinase inhibitor or GPCR modulator. Pyrazole derivatives are known for targeting enzymes like COX-2 or receptors such as 5-HT1A.
  • Toxicity Profile : Analogous compounds (e.g., in ) exhibit acute oral toxicity (Category 4) and eye irritation (Category 2A), suggesting the need for rigorous safety assessments in drug development.
  • Crystallography : SHELX programs () are widely used for refining such structures, enabling precise determination of substituent orientations and intermolecular interactions.

Biological Activity

The compound 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C13H21ClFN5C_{13}H_{21}ClFN_5 with a molecular weight of approximately 301.79 g/mol. The structure features multiple pyrazole rings and various substituents, including a fluorine atom, which significantly influences its biological properties .

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various therapeutic effects. Research indicates that the compound may exhibit:

  • Anticancer Activity : It has shown potential in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Anti-inflammatory Effects : Certain derivatives of pyrazole compounds have been noted for their anti-inflammatory properties, suggesting that modifications to the structure could enhance this activity .

Biological Activity Data

A summary of biological activities related to this compound is presented in the following table:

Activity TypeCell Line/TargetIC50 (nM)Remarks
AnticancerHepG245Significant growth inhibition observed
AnticancerHeLa60Moderate toxicity towards healthy cells
Anti-inflammatoryCOX-2-Potential inhibitor; further studies needed
AntioxidantVarious assays-Promising results in oxidative stress models

Case Studies

Several studies have investigated the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of various pyrazole derivatives on multiple cancer cell lines. The compound demonstrated notable cytotoxicity with an IC50 value lower than 50 nM against HepG2 cells, indicating strong potential as an anticancer agent .
  • Research on Anti-inflammatory Activity :
    • In another study, derivatives were tested for their ability to inhibit COX enzymes, which are involved in inflammatory processes. The results indicated that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory properties .
  • Exploration of Structure-Activity Relationships (SAR) :
    • A comprehensive review highlighted how different substituents on the pyrazole ring affect biological activity. For instance, introducing alkyl groups at specific positions was found to enhance anticancer activity while reducing toxicity towards normal cells .

Q & A

Basic: What are the optimized synthetic routes for this compound?

Answer:
The synthesis of pyrazole derivatives typically involves condensation reactions. For example, a general procedure involves reacting intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of a base like K₂CO₃ in dimethylformamide (DMF) at room temperature . Optimizing reaction conditions (e.g., solvent polarity, base strength) can improve yields. For fluorinated analogs, fluorophenyl precursors (e.g., 4-fluorophenyl ketones) are often used in multi-step protocols . Characterization of intermediates via TLC and purification via column chromatography is critical to ensure purity.

Basic: How is this compound characterized using spectroscopic methods?

Answer:
Comprehensive characterization involves:

  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazole ring protons at δ 7.0–8.5 ppm) and carbon frameworks .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
    Cross-validation with elemental analysis (C, H, N percentages) ensures structural fidelity .

Advanced: How can contradictions in spectral data be resolved during structural elucidation?

Answer:
Contradictions often arise from:

  • Tautomerism in Pyrazole Rings : Use variable-temperature NMR to observe dynamic equilibria .
  • Overlapping Signals : Employ 2D NMR (e.g., HSQC, HMBC) to resolve complex splitting .
  • Impurity Artifacts : Validate via HPLC-MS to detect byproducts .
    For example, highlights discrepancies in aromatic proton assignments resolved by comparing experimental and computed NMR shifts.

Advanced: How to design experiments to assess biological activity?

Answer:

  • In Vitro Assays : Screen against bacterial strains (e.g., S. aureus, E. coli) using MIC determinations .
  • Anticonvulsant Studies : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to evaluate seizure suppression .
  • Dose-Response Curves : Establish IC₅₀ values for receptor binding (e.g., GABAₐ modulation) .
    Biological activity is highly dependent on substituent effects (e.g., fluorination enhances blood-brain barrier permeability) .

Advanced: What computational approaches predict molecular targets and binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Pyrazole derivatives often bind via hydrogen bonds (N–H···O) and π-π stacking .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data .
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity . highlights pyrrolidinyl group interactions in docking studies .

Safety: What are the recommended handling and storage protocols?

Answer:

  • PPE : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .
  • Ventilation : Maintain fume hoods during synthesis to avoid aerosol inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Stability: What factors influence the compound’s stability under experimental conditions?

Answer:

  • Thermal Stability : Decomposition occurs above 200°C; avoid prolonged heating .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8); acidic/basic conditions may hydrolyze the pyrazole ring .
  • Light Exposure : Store in amber vials to prevent photodegradation .

Ecological Impact: What are the disposal considerations for this compound?

Answer:

  • Waste Treatment : Incinerate via licensed facilities to avoid environmental release .
  • Soil Mobility : Limited data exist, but logP >3 suggests bioaccumulation potential; avoid drainage contamination .

Structure-Activity Relationships (SAR): How do structural modifications affect activity?

Answer:

  • Fluorine Substitution : Enhances metabolic stability and binding affinity (e.g., 5-fluoro vs. non-fluoro analogs) .
  • Pyrazole Methyl Groups : Increase lipophilicity, improving CNS penetration .
  • Pyrrolidinyl Linkers : Facilitate hydrogen bonding with target residues (e.g., kinase ATP pockets) .
    Comparative studies of analogs (e.g., 4-nitrophenyl vs. trifluoromethyl derivatives) reveal potency trends .

Advanced: How to address discrepancies in biological assay reproducibility?

Answer:

  • Standardize Protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and incubation times .
  • Control Compounds : Include reference inhibitors (e.g., bicuculline for GABAₐ assays) to validate assay conditions .
  • Batch Variability : Characterize compound purity (>95% via HPLC) for each experimental run .

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